Cas no 887569-01-9 (2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone)

2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone
- MFCD11589635
- 887569-01-9
- 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethan-1-one
- AKOS005171716
- ALBB-007722
- STK504740
-
- MDL: MFCD11589635
- Inchi: InChI=1S/C12H12ClNO/c1-7-3-4-10-9(5-7)12(8(2)14-10)11(15)6-13/h3-5,14H,6H2,1-2H3
- InChI Key: KJBYAQDNSRYUBO-UHFFFAOYSA-N
- SMILES: CC1=CC2=C(C=C1)NC(=C2C(=O)CCl)C
Computed Properties
- Exact Mass: 221.0607417g/mol
- Monoisotopic Mass: 221.0607417g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 32.9Ų
2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM232335-5g |
2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone |
887569-01-9 | 95%+ | 5g |
$711 | 2021-08-04 | |
TRC | C022370-500mg |
2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone |
887569-01-9 | 500mg |
$ 450.00 | 2022-06-06 | ||
Matrix Scientific | 038850-500mg |
2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone |
887569-01-9 | 500mg |
$189.00 | 2023-09-09 | ||
abcr | AB406705-1g |
2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone; . |
887569-01-9 | 1g |
€397.50 | 2025-02-13 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747684-1g |
2-Chloro-1-(2,5-dimethyl-1h-indol-3-yl)ethan-1-one |
887569-01-9 | 98% | 1g |
¥2429.00 | 2024-04-26 | |
Ambeed | A409550-1g |
2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone |
887569-01-9 | 97% | 1g |
$267.0 | 2024-04-16 | |
abcr | AB406705-250 mg |
2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone; . |
887569-01-9 | 250 mg |
€192.00 | 2023-07-19 | ||
Chemenu | CM232335-1g |
2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone |
887569-01-9 | 95%+ | 1g |
$296 | 2023-02-01 | |
abcr | AB406705-250mg |
2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone; . |
887569-01-9 | 250mg |
€192.00 | 2025-02-13 | ||
TRC | C022370-250mg |
2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone |
887569-01-9 | 250mg |
$ 275.00 | 2022-06-06 |
2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone Related Literature
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
Additional information on 2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone
Introduction to 2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone (CAS No. 887569-01-9)
2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone (CAS No. 887569-01-9) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chloro-substituted acetyl group and a 2,5-dimethylindole moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone is defined by the presence of a chloro group at the alpha position of the acetyl moiety and a 2,5-dimethylindole ring. The indole ring is a common structural motif found in many biologically active compounds, including natural products and synthetic drugs. The chloro substitution on the acetyl group can influence the compound's reactivity and stability, making it an interesting target for further investigation.
Recent studies have explored the potential therapeutic applications of 2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone. One notable area of research is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been shown to exhibit potent inhibitory effects on certain kinases, which are key regulators of cellular signaling pathways. This property makes it a promising lead compound for the development of novel therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.
In addition to its enzymatic inhibition properties, 2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone has also been investigated for its potential as an anti-inflammatory agent. In vitro studies have demonstrated that this compound can effectively reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone have also been studied to evaluate its suitability as a drug candidate. Preliminary data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for ensuring that the compound can effectively reach its target sites in the body and exert its intended biological effects.
To further understand the biological activities of 2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone, researchers have conducted extensive structure-activity relationship (SAR) studies. These studies involve synthesizing and testing various analogs with modifications to the chloro-substituted acetyl group or the 2,5-dimethylindole ring. The results from these studies have provided valuable insights into the structural features that contribute to the compound's biological activities and have guided the design of more potent and selective derivatives.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone in human subjects. Early-phase trials have shown promising results, with the compound demonstrating good tolerability and preliminary evidence of therapeutic benefit in patients with specific conditions. However, further research is needed to fully assess its potential as a therapeutic agent.
In conclusion, 2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone (CAS No. 887569-01-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in drug discovery programs. Ongoing research efforts aim to optimize its properties and explore its full therapeutic potential in various disease settings.
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